![molecular formula C5H10ClNS B13474246 2-Thiabicyclo[2.1.1]hexan-4-amine hydrochloride](/img/structure/B13474246.png)
2-Thiabicyclo[2.1.1]hexan-4-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Thiabicyclo[211]hexan-4-amine hydrochloride is a chemical compound with the molecular formula C5H9NS·HCl It is a bicyclic amine that contains a sulfur atom within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiabicyclo[2.1.1]hexan-4-amine hydrochloride typically involves a [2+2] cycloaddition reaction. One common method starts with the reaction between dichloroketene and allyl chloride to form trischlorocyclobutanone. This intermediate is then subjected to further reactions to introduce the sulfur atom and amine group, ultimately yielding this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
2-Thiabicyclo[2.1.1]hexan-4-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the amine group or the sulfur atom.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced amine derivatives.
Substitution: Alkylated or acylated amine derivatives.
科学的研究の応用
2-Thiabicyclo[2.1.1]hexan-4-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving sulfur-containing biomolecules.
Industry: Used in the development of new materials and chemical processes
作用機序
The mechanism of action of 2-Thiabicyclo[2.1.1]hexan-4-amine hydrochloride involves its interaction with molecular targets through its amine and sulfur functional groups. These interactions can lead to various biochemical effects, depending on the specific application. The exact pathways and targets are subject to ongoing research and may vary based on the context of use.
類似化合物との比較
Similar Compounds
2-Azabicyclo[2.1.1]hexane hydrochloride: Similar bicyclic structure but contains a nitrogen atom instead of sulfur.
2-Oxabicyclo[2.1.1]hexane hydrochloride: Contains an oxygen atom in place of sulfur.
Bicyclo[2.1.1]hexane derivatives: Various derivatives with different substituents on the bicyclic framework.
Uniqueness
2-Thiabicyclo[2.1.1]hexan-4-amine hydrochloride is unique due to the presence of the sulfur atom, which imparts distinct chemical and physical properties compared to its nitrogen and oxygen analogs. This uniqueness makes it valuable for specific applications where sulfur’s reactivity and properties are advantageous .
特性
分子式 |
C5H10ClNS |
|---|---|
分子量 |
151.66 g/mol |
IUPAC名 |
2-thiabicyclo[2.1.1]hexan-4-amine;hydrochloride |
InChI |
InChI=1S/C5H9NS.ClH/c6-5-1-4(2-5)7-3-5;/h4H,1-3,6H2;1H |
InChIキー |
GANRCCFBRFWBCU-UHFFFAOYSA-N |
正規SMILES |
C1C2CC1(CS2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



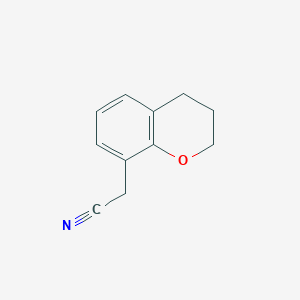
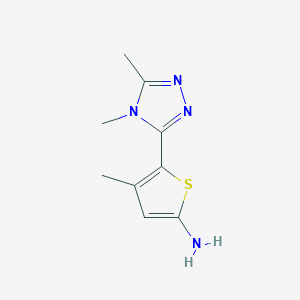
![2-{Spiro[5.5]undecan-3-yl}ethan-1-amine hydrochloride](/img/structure/B13474189.png)
![7-(Propan-2-yl)bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B13474191.png)
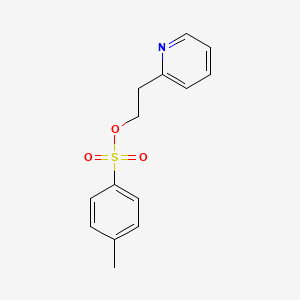
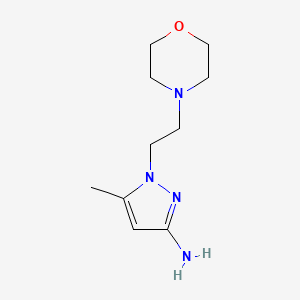
![tert-butyl N-[2-(hydroxymethyl)-6-oxaspiro[3.4]octan-2-yl]carbamate](/img/structure/B13474199.png)
![tert-butyl N-[(1s,3s)-3-(2-bromoacetyl)cyclobutyl]carbamate](/img/structure/B13474208.png)
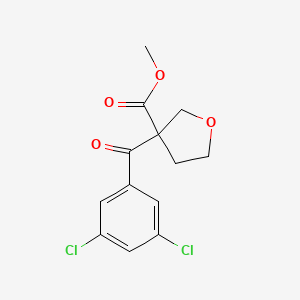
![2,5-dioxopyrrolidin-1-yl N-{[4-(dimethylamino)phenyl]methyl}carbamate](/img/structure/B13474224.png)
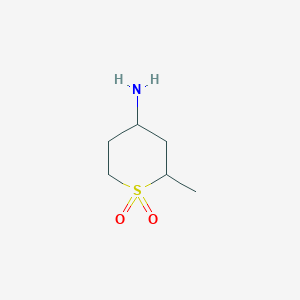
![(2R)-1'-methyl-[1,4'-bipiperidine]-2-carboxylic acid dihydrochloride](/img/structure/B13474234.png)
![4-Chloro-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B13474239.png)
